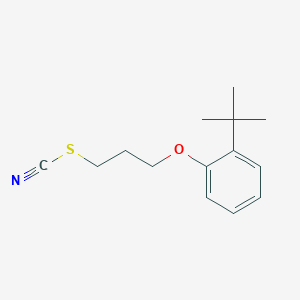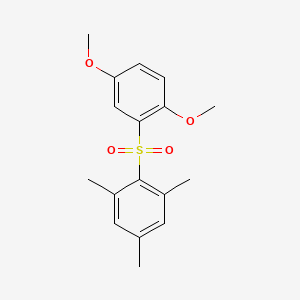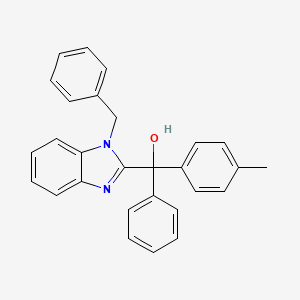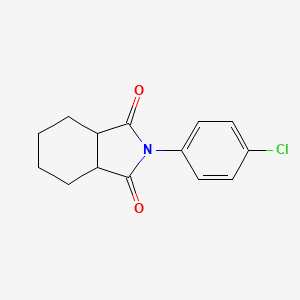
3-(2-tert-butylphenoxy)propyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-tert-butylphenoxy)propyl thiocyanate, also known as TBPT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiocyanate derivative of propylene glycol phenyl ether, and its unique chemical structure has led to numerous investigations into its potential uses as a research tool. In
作用機序
The mechanism of action of 3-(2-tert-butylphenoxy)propyl thiocyanate is not fully understood, but it is believed to involve the disruption of cellular signaling pathways. 3-(2-tert-butylphenoxy)propyl thiocyanate has been shown to inhibit the activity of certain enzymes and receptors, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(2-tert-butylphenoxy)propyl thiocyanate has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition can lead to a variety of physiological effects, including muscle weakness, respiratory distress, and even death in high doses. 3-(2-tert-butylphenoxy)propyl thiocyanate has also been shown to have effects on the cardiovascular system, including changes in heart rate and blood pressure.
実験室実験の利点と制限
One of the main advantages of 3-(2-tert-butylphenoxy)propyl thiocyanate for lab experiments is its ability to penetrate cell membranes and target specific cells, making it a valuable tool for drug delivery and cellular imaging. However, 3-(2-tert-butylphenoxy)propyl thiocyanate is also highly toxic and can be dangerous if not handled properly. Additionally, the synthesis of 3-(2-tert-butylphenoxy)propyl thiocyanate can be complex and time-consuming, which can limit its availability for use in research.
将来の方向性
There are numerous future directions for research on 3-(2-tert-butylphenoxy)propyl thiocyanate, including the investigation of its potential as a drug delivery system for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-tert-butylphenoxy)propyl thiocyanate and its effects on different cell types and organ systems. Finally, the development of safer and more efficient synthesis methods for 3-(2-tert-butylphenoxy)propyl thiocyanate could increase its availability for use in scientific research.
Conclusion
In conclusion, 3-(2-tert-butylphenoxy)propyl thiocyanate is a chemical compound that has been widely studied for its potential applications in scientific research. Its unique chemical structure and ability to penetrate cell membranes make it a valuable tool for drug delivery and cellular imaging, but its toxicity and complex synthesis methods can limit its availability for use in research. Future research on 3-(2-tert-butylphenoxy)propyl thiocyanate could lead to new discoveries and advancements in a variety of scientific fields.
合成法
The synthesis of 3-(2-tert-butylphenoxy)propyl thiocyanate involves the reaction of propylene glycol phenyl ether with tert-butyl bromide and potassium thiocyanate in the presence of a catalyst. The reaction yields 3-(2-tert-butylphenoxy)propyl thiocyanate as a white crystalline solid with a melting point of 82-84°C. This synthesis method has been widely used in the production of 3-(2-tert-butylphenoxy)propyl thiocyanate for scientific research purposes.
科学的研究の応用
3-(2-tert-butylphenoxy)propyl thiocyanate has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and environmental science. In pharmacology, 3-(2-tert-butylphenoxy)propyl thiocyanate has been investigated for its potential as a drug delivery system due to its ability to penetrate cell membranes and target specific cells. In toxicology, 3-(2-tert-butylphenoxy)propyl thiocyanate has been used to study the effects of environmental toxins on living organisms. In environmental science, 3-(2-tert-butylphenoxy)propyl thiocyanate has been studied for its potential use as a pesticide due to its ability to disrupt the nervous systems of insects.
特性
IUPAC Name |
3-(2-tert-butylphenoxy)propyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-14(2,3)12-7-4-5-8-13(12)16-9-6-10-17-11-15/h4-5,7-8H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVJOOYXUUHRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCSC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5366779 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4963775.png)
![1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4963780.png)

![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963792.png)

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4963812.png)
![N-(2,5-dimethylphenyl)-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B4963821.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4963822.png)

![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)

![5-(4-chlorophenyl)-N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4963845.png)
![2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4963847.png)
![2-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4963852.png)